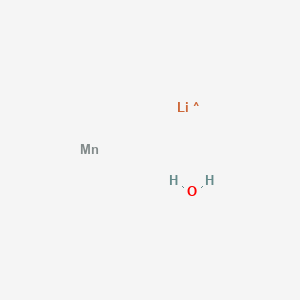
CID 9793692
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium manganese oxide (Li2MnO3) is a lithium-rich layered oxide that has garnered significant attention as a potential cathode material for lithium-ion batteries. This compound is known for its high specific capacity and stability, making it a promising candidate for next-generation energy storage solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium manganese oxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves mixing manganese dioxide (MnO2), manganese acetate (Mn(CH3COO)2·4H2O), lithium hydroxide (LiOH·H2O), and sodium hydroxide (NaOH) in deionized water. This mixture is then subjected to hydrothermal conditions in a dynamic autoclave with stirring .
Industrial Production Methods: In industrial settings, the production of lithium manganese oxide often involves high-temperature solid-state reactions. The precursors, such as lithium carbonate (Li2CO3) and manganese oxide (MnO2), are mixed and calcined at elevated temperatures to form the desired compound. The process parameters, including temperature and duration, are optimized to achieve high purity and crystallinity .
Chemical Reactions Analysis
Types of Reactions: Lithium manganese oxide undergoes various chemical reactions, including oxidation, reduction, and ion exchange. During the charging and discharging cycles in lithium-ion batteries, the compound experiences reversible redox reactions involving lithium ions and manganese ions .
Common Reagents and Conditions: Typical reagents used in reactions with lithium manganese oxide include lithium salts, acids, and bases. For instance, acid leaching can be employed to extract lithium from the compound, while bases like sodium hydroxide are used in the synthesis process .
Major Products Formed: The major products formed from the reactions of lithium manganese oxide depend on the specific conditions and reagents used. For example, during the charging process in batteries, lithium ions are intercalated into the compound, forming lithium-rich phases .
Scientific Research Applications
Lithium manganese oxide has a wide range of scientific research applications, particularly in the field of energy storage. It is extensively studied as a cathode material for lithium-ion batteries due to its high specific capacity and stability. Additionally, the compound is explored for its potential use in lithium recovery from aqueous solutions, making it valuable for sustainable energy technologies .
In the field of chemistry, lithium manganese oxide is used as a precursor for synthesizing other manganese-based compounds. Its unique properties also make it a subject of interest in materials science research, where it is investigated for its structural and electronic characteristics .
Mechanism of Action
The mechanism of action of lithium manganese oxide in lithium-ion batteries involves the intercalation and de-intercalation of lithium ions. During the charging process, lithium ions are inserted into the crystal lattice of the compound, leading to the reduction of manganese ions. Conversely, during discharge, lithium ions are extracted, resulting in the oxidation of manganese ions .
The stability and electronic structure of lithium manganese oxide play a crucial role in its performance. The compound’s high crystallinity and few structural defects contribute to its inertness and stability, even under high potential conditions .
Comparison with Similar Compounds
- Lithium cobalt oxide (LiCoO2)
- Lithium nickel manganese cobalt oxide (LiNiMnCoO2)
- Lithium iron phosphate (LiFePO4)
- Lithium manganese oxide spinel (LiMn2O4)
Lithium manganese oxide’s unique combination of high capacity, stability, and cost-effectiveness makes it a promising candidate for various applications in energy storage and beyond .
Properties
Molecular Formula |
H2LiMnO |
|---|---|
Molecular Weight |
79.9 g/mol |
InChI |
InChI=1S/Li.Mn.H2O/h;;1H2 |
InChI Key |
KYJLLCBGPZNUCT-UHFFFAOYSA-N |
Canonical SMILES |
[Li].O.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



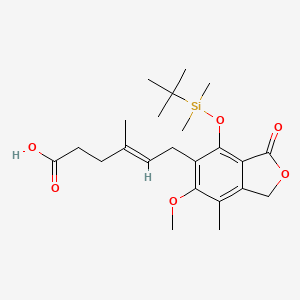
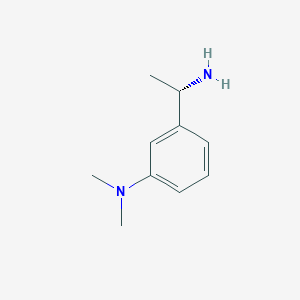


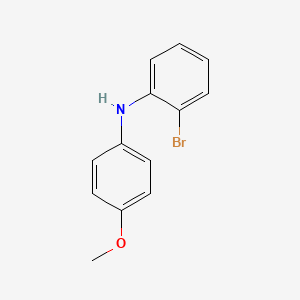
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro-](/img/structure/B15132158.png)
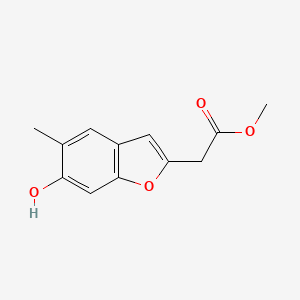

![4-Morpholinecarboxylic acid, 3-[(1S)-1-methylpropyl]-5-oxo-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B15132166.png)
![8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B15132181.png)
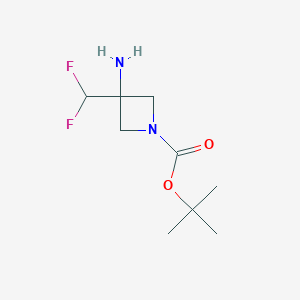
![1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate](/img/structure/B15132189.png)

